

Cefcapene pivoxil hydrochloride hydrate analytical method validation linearity accuracy

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Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

CAS No.: 147816-24-8

Cat. No.: S523075

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Established HPLC Method and Validation Data

The following information is based on a peer-reviewed, stability-indicating LC assay method for Cefcapene Pivoxil [1] [2] [3].

1. What are the validated chromatographic conditions?

The method uses a reversed-phase isocratic system with the following parameters [1]:

Parameter	Specification
Column	Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile : Citric Acid Buffer (10 mmol L ⁻¹ with KCl 18 mmol L ⁻¹) [45:55, v/v]
Flow Rate	1.0 mL/min
Detection Wavelength	270 nm
Column Temperature	30 °C

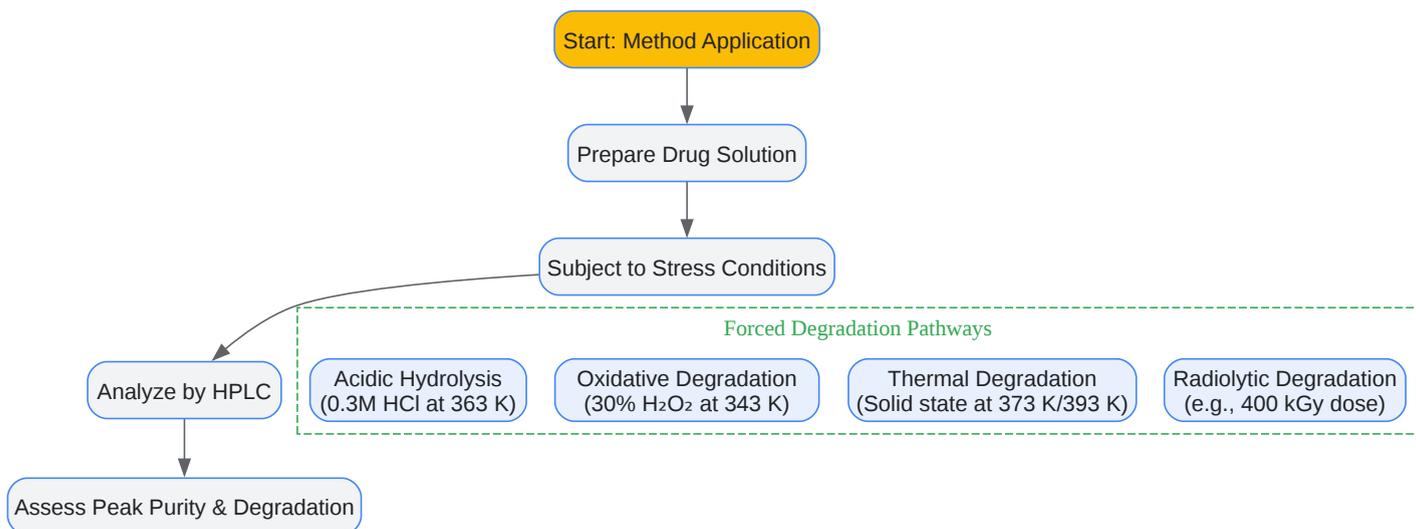
Parameter	Specification
Retention Time of Cefcapene	~3.84 minutes

2. What are the key validation results for this method?

The method was validated per ICH guidelines, with the following outcomes for linearity and accuracy [1]:

Validation Parameter	Result
Linearity Range	20 - 240 mg/L
Correlation Coefficient (r)	0.9992
Peak Purity (under stress conditions)	98.79% - 100.00%

The following diagram illustrates the experimental workflow for the forced degradation studies that underpin the method's stability-indicating properties:



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3. What are the typical degradation profiles under stress conditions?

The method successfully separated Cefcapene Pivoxil from its degradation products formed under various stress conditions. The table below summarizes the extent of degradation and the corresponding peak purity, demonstrating the method's selectivity [1].

Stress Condition	Details	Degradation After Time Point	Peak Purity
Acidic Hydrolysis	0.3 mol L ⁻¹ HCl at 363 K	56.4% (240 min)	100.00%
Oxidative Degradation	30% H ₂ O ₂ at 343 K	88.7% (310 min)	98.79%
Thermal Degradation	Solid state at 393 K	30.9% (28 days)	100.00%
Radiolytic Degradation	400 kGy dose	10.8%	99.15%

Troubleshooting Common HPLC Issues

Here are solutions to some typical problems you might encounter when setting up this method.

Q1: The peak for Cefcapene Pivoxil is asymmetric or shows poor resolution. What can I do?

- **Problem:** The original method development notes that initial mobile phases with phosphate buffer or different pH led to unsatisfactory peak asymmetry and resolution [1].
- **Solution:** Precisely adhere to the recommended mobile phase. Ensure the pH of the citric acid/potassium chloride mixture is **2.36** without adjustment with sodium hydroxide. This specific low-pH condition is crucial for achieving a symmetrical peak (asymmetry factor of ~1.95) and good separation from degradants [1].

Q2: My retention time is shifting or the peak is tailing. What should I check?

- **Check the Mobile Phase pH and Composition:** Small deviations in buffer pH can significantly alter retention and peak shape. Precisely prepare the 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ KCl buffer.
- **Check the Column:** Ensure you are using a C18 column with similar specifications. The method was developed and validated on a **Lichrospher RP-18** column. Performance may vary with other C18 brands.

Q3: How can I prove my method is stability-indicating?

- **Perform Forced Degradation Studies:** As outlined in the workflow and data above, you need to stress the drug substance under acidic, oxidative, and thermal conditions [1].
- **Demonstrate Specificity:** Use a Photodiode Array (PDA) detector to prove that the main peak is pure and homogeneous (peak purity > 98.5%) and that degradation product peaks are baseline separated from the main peak, with no co-elution [1].

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References

1. Stability-Indicating HPLC Method for the Determination of ... [pmc.ncbi.nlm.nih.gov]
2. Stability-Indicating HPLC Method for the Determination ... [pubmed.ncbi.nlm.nih.gov]

3. Stability-Indicating HPLC Method for the Determination of ... [academia.edu]

To cite this document: Smolecule. [Cefcapene pivoxil hydrochloride hydrate analytical method validation linearity accuracy]. Smolecule, [2026]. [Online PDF]. Available at:

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